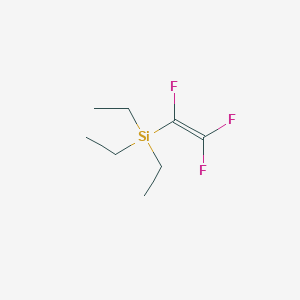

1,2,2-Trifluoroethenyl-triethylsilane

説明

Contextualization of Organosilanes in Modern Synthetic Chemistry

Organosilanes, a class of organometallic compounds containing a carbon-silicon bond, have become indispensable tools in modern synthetic chemistry. chemicalbook.comsigmaaldrich.comvwr.com Their utility is vast, ranging from their role as robust protecting groups for a variety of functional groups, including alcohols and amines, to their application as effective and often milder reducing agents compared to traditional reagents like lithium aluminum hydride. chemimpex.comamericanelements.com The ability to fine-tune the steric and electronic properties of organosilanes by varying the substituents on the silicon atom allows for a high degree of control over reactivity and deprotection conditions. chemimpex.com

Furthermore, organosilanes serve as crucial intermediates in a variety of carbon-carbon bond-forming reactions, such as the Hiyama cross-coupling. chemimpex.com In these reactions, they are often considered advantageous alternatives to other organometallic reagents due to their lower toxicity, stability, and ease of handling. chemimpex.comamericanelements.com Beyond the realm of synthesis, organosilanes are fundamental building blocks for advanced materials, including silicone-based polymers, high-performance coatings, and sealants, where they impart properties like thermal stability, durability, and hydrophobicity. chemicalbook.comvwr.com Their role as coupling agents is also critical, as they can bridge inorganic and organic materials, enhancing adhesion and compatibility in composites. sigmaaldrich.comindiamart.com

Strategic Importance of Fluorine Introduction in Organic Molecules

The incorporation of fluorine into organic molecules is a strategic approach widely employed in medicinal chemistry, agrochemistry, and materials science to predictably modify molecular properties. lookchem.comnoaa.gov The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical profile. ilo.org Judicious placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate properties such as pKa and membrane permeability. indiamart.comlookchem.comilo.org

Classification and Scope of Fluoroalkenylsilanes

Fluoroalkenylsilanes represent a specific subclass of fluorinated organosilanes characterized by a silicon atom attached to a fluorinated vinyl (alkenyl) group. These compounds are valuable synthetic building blocks because they combine the unique reactivity of a vinylsilane with the influential properties of fluorine atoms. They can be broadly classified based on several structural features:

Degree and Position of Fluorination: This includes monofluorinated, difluorinated, and trifluorinated vinylsilanes, with the fluorine atoms positioned at various points on the double bond.

Substituents on Silicon: The groups attached to the silicon atom can be varied, including alkyl groups (like in triethyl or trimethyl derivatives), alkoxy groups (which are hydrolyzable), or aryl groups.

The primary academic and industrial scope of fluoroalkenylsilanes is their use as precursors for the synthesis of more complex fluorinated molecules. The silyl (B83357) group can enhance the reactivity of the alkenyl group and control the regiochemistry of electrophilic addition reactions. researchgate.net They are particularly important as nucleophilic partners in palladium-catalyzed cross-coupling reactions, allowing for the stereospecific construction of fluorinated styrenes, dienes, and other complex unsaturated systems that are difficult to access through other methods. americanelements.com The stability and ease of handling of many fluoroalkenylsilanes make them attractive reagents for introducing fluorinated moieties in synthetic chemistry. cosoonchem.com

Research Landscape and Specific Academic Relevance of 1,2,2-Trifluoroethenyl-triethylsilane

This compound, also known as triethyl(trifluorovinyl)silane, is a specialized reagent whose academic significance lies in its function as a building block for introducing the trifluorovinyl group (-CF=CF₂) into organic structures. lookchem.com While extensive peer-reviewed studies on this specific molecule are not abundant, its relevance can be understood from research on analogous compounds and the established reactivity of vinylsilanes in cross-coupling chemistry.

Research on the closely related trimethyl(trifluorovinyl)silane demonstrates a common synthetic route, involving the reaction of a trifluorovinyl anion equivalent (generated from a precursor like chlorotrifluoroethylene) with a trialkylsilyl chloride. researchgate.net This methodology provides a template for the synthesis of the title compound.

The primary application of this compound in a research context is its use in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling). chemimpex.com In these reactions, the C-Si bond is activated, typically by a fluoride (B91410) source, allowing the trifluorovinyl group to be transferred to an organic halide or triflate. This provides a powerful method for synthesizing molecules containing the trifluoroethenyl moiety, which is a key structural element in certain polymers and specialized electronic materials. The resulting fluorinated alkenes can undergo further chemical transformations, making the parent silane (B1218182) a versatile starting material.

| Property | Value |

|---|---|

| Compound Name | This compound |

| Synonyms | triethyl(trifluorovinyl)silane, (triethylsilyl)trifluoroethene americanelements.com |

| CAS Number | 680-76-2 americanelements.comlookchem.com |

| Molecular Formula | C₈H₁₅F₃Si americanelements.comlookchem.com |

| Molecular Weight | 196.29 g/mol americanelements.com |

| Appearance | Colorless liquid lookchem.com |

| Boiling Point | Data not available americanelements.com |

| Density | Data not available americanelements.com |

Structure

3D Structure

特性

IUPAC Name |

triethyl(1,2,2-trifluoroethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3Si/c1-4-12(5-2,6-3)8(11)7(9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVALZZVFLDZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448401 | |

| Record name | 1,2,2-TRIFLUOROETHENYL-TRIETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-76-2 | |

| Record name | 1,2,2-TRIFLUOROETHENYL-TRIETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1,2,2 Trifluoroethenyl Triethylsilane

Role as a Trifluorovinyl Transfer Reagent in Organic Transformations

1,2,2-Trifluoroethenyl-triethylsilane, also known as triethyl(trifluorovinyl)silane, is a versatile and valuable reagent in organic synthesis, primarily utilized for its ability to introduce the trifluorovinyl group (-CF=CF₂) into a variety of organic molecules. lookchem.com This process, known as trifluorovinylation, is significant for creating carbon-carbon bonds and synthesizing fluorinated compounds, which are of high interest in materials science and medicinal chemistry. The trifluoroethylene (B1203016) unit is considered a bioisostere of the common ethylene (B1197577) linker, capable of altering molecular shape and improving pharmacokinetic properties like resistance to oxidative metabolism. goettingen-research-online.de

The utility of this compound as a transfer reagent is prominently featured in cross-coupling reactions. For instance, it can react with aryl and alkyl thiocyanates in the presence of a fluoride (B91410) catalyst to produce 1,2,2-trifluorovinyl sulfides. researchgate.net This demonstrates its capacity to act as a nucleophilic trifluorovinylating agent under specific activating conditions. The stability and ease of handling of this organosilane, compared to gaseous or highly reactive fluoroalkene sources, make it a practical choice for incorporating the trifluorovinyl moiety.

Reaction Mechanisms Involving the Silicon-Carbon Bond

The β-silicon effect, or silicon hyperconjugation, is a fundamental principle governing the reactivity of organosilanes, including this compound. qub.ac.ukchemeurope.com This effect describes the stabilization of a positive charge that develops on the carbon atom β (two atoms away) to the silicon atom. chemeurope.comwikipedia.org This stabilization occurs through hyperconjugation, an interaction between the filled C-Si σ-orbital and the adjacent empty p-orbital of the carbocation. chemeurope.com

In electrophilic additions to vinylsilanes, this effect dictates the regioselectivity of the reaction. wikipedia.org The electrophile attacks the carbon atom α to the silicon, leading to the formation of a β-carbocation stabilized by the silyl (B83357) group. Subsequent elimination of the silyl group results in the formation of a new carbon-electrophile bond. wikipedia.org However, the high degree of fluorination in this compound significantly influences the nucleophilicity of the double bond. Studies comparing vinylsilanes have shown they are considerably less nucleophilic than allylsilanes. researchgate.net The replacement of vinylic hydrogens with electron-withdrawing fluorine atoms further deactivates the double bond towards electrophilic attack, making such reactions more challenging compared to non-fluorinated vinylsilanes.

A crucial aspect of the reactivity of this compound, particularly in cross-coupling reactions, is the activation of the silicon-carbon bond. organic-chemistry.org Organosilanes are generally stable and require an activating agent to facilitate transmetalation to a transition metal catalyst. wikipedia.org Fluoride ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), are commonly used for this purpose. organic-chemistry.orgcore.ac.uk

The activation mechanism involves the attack of the fluoride ion on the silicon atom, leading to the formation of a hypervalent, pentacoordinate silicon intermediate. qub.ac.ukorganic-chemistry.org This species is significantly more nucleophilic and is capable of transferring the trifluorovinyl group to the palladium center in the catalytic cycle of reactions like the Hiyama coupling. organic-chemistry.orgcore.ac.uk The formation of this pentacoordinate silicate (B1173343) is a necessary step to polarize and weaken the Si-C bond, thereby enabling the transmetalation step. organic-chemistry.org The choice of substituents on the silicon atom can also affect the rate of reaction; however, even with activating groups, fluoride promotion is often essential for successful coupling. organic-chemistry.orggelest.com

Catalytic Transformations Utilizing this compound

This compound is a key substrate in palladium-catalyzed cross-coupling reactions, most notably derivatives of the Hiyama coupling. qub.ac.ukwikipedia.org The Hiyama coupling creates a carbon-carbon bond between an organosilane and an organic halide or triflate. wikipedia.org In the case of this specific silane (B1218182), it allows for the synthesis of trifluorostyrene (B1584497) derivatives and other vinyl-substituted compounds.

The general mechanism for the Hiyama coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. core.ac.uk

Oxidative Addition : The palladium(0) catalyst reacts with the organic halide (e.g., an aryl iodide) to form a palladium(II) intermediate. core.ac.uk

Transmetalation : The organosilane, activated by a fluoride source like TBAF to form a pentacoordinate siliconate, transfers its trifluorovinyl group to the palladium(II) complex. organic-chemistry.orgcore.ac.uk This is often the rate-determining step.

Reductive Elimination : The two organic groups on the palladium center (the aryl group and the trifluorovinyl group) couple, and the C-C bond is formed, regenerating the palladium(0) catalyst. core.ac.uk

The reaction conditions, including the choice of palladium catalyst, ligands, and fluoride source, can be optimized to achieve high yields. For instance, coupling reactions with aryl iodides have been successfully carried out in the presence of a palladium catalyst and a fluoride activator. core.ac.uk

Table 1: Examples of Palladium-Catalyzed Hiyama-type Coupling

| Aryl Halide Partner | Silane Reagent | Catalyst System | Activator | Product Type | Reference |

| Aryl Iodide | (E)-Trimethyl-(3,3,3-trifluoroprop-1-enyl)silane | Pd(0) / Phosphine | CsF | Substituted Trifluoropropenyl Arenes | core.ac.uk |

| Aryl Iodide | Vinyl-Aryl-Silicon Compound | Pd(0) | TBAF or KOH | Substituted Styrenes | core.ac.uk |

| Aryl Bromide | Phenyltriethoxysilane | Pd(NH₃)₂Cl₂ / Cationic Bipyridyl Ligand | NaOH | Biaryls | nih.gov |

| Aryl Bromide | Aryltriethoxysilane | Pd(OAc)₂ | None (aqueous) | Biaryls | gelest.com |

Beyond palladium, other transition metals like nickel and copper can also mediate transformations involving organosilanes, including fluorinated variants.

Nickel-Catalyzed Reactions : Nickel catalysts have emerged as powerful tools for forming C-Si bonds and for cross-electrophile coupling reactions. researchgate.net These reactions can couple chlorosilanes with various carbon electrophiles under reductive conditions. researchgate.net While specific examples detailing the use of this compound in nickel-catalyzed reductive couplings are not as prevalent as Hiyama couplings, the general methodology is applicable. For instance, nickel catalysis has been used for the trifluoroethylation of (hetero)aryl bromides and chlorides using CF₃CH₂Cl, demonstrating nickel's capability in forming C-C bonds with fluorinated partners. organic-chemistry.org Nickel-catalyzed reductive vinylation of certain chloro-derivatives with vinyl triflates also highlights the potential for related transformations. nih.gov

Copper-Mediated Reactions : Copper catalysis is particularly relevant for fluoroalkylation reactions. researchgate.net Copper can mediate the cross-coupling of organoboronates and terminal alkynes with trifluoromethyl or pentafluoroethyl sources. nih.gov There are reports of copper-mediated trifluoroethoxylation of vinyl bromides and the fluorination of aryl silanes using a copper catalyst and a fluoride source. researchgate.netescholarship.org A notable application is the copper(I)-mediated cross-coupling of iodoarenes with a tetrafluoroethylenating agent, which offers a pathway to CF₂CF₂-containing molecules. researchgate.net These examples suggest that copper-mediated processes could be a viable strategy for activating this compound or related fluorinated organosilanes for coupling reactions.

Lewis Acid Catalysis in Reactions of Fluoroalkenylsilanes

The reactivity of fluoroalkenylsilanes, including this compound, can be significantly enhanced and controlled through the use of Lewis acids. These catalysts typically function by activating the carbon-fluorine (C-F) bond, which is notoriously strong and unreactive. By coordinating to one of the fluorine atoms on the vinyl group, a Lewis acid increases the electrophilicity of the adjacent carbon atom, rendering it more susceptible to nucleophilic attack.

One of the most extensively studied Lewis acids for this purpose is titanium tetrachloride (TiCl₄). Research has demonstrated that TiCl₄ can effectively catalyze the substitution of the vinylic fluorine atom at the C-1 position of this compound. This activation is crucial for facilitating reactions with a variety of nucleophiles. The proposed mechanism involves the formation of a transient cationic intermediate or a highly polarized complex, which then readily reacts with the nucleophile.

The choice of Lewis acid and reaction conditions can influence the outcome of the reaction. For instance, in Friedel-Crafts-type reactions with aromatic compounds, TiCl₄ promotes the substitution of the C-1 fluorine atom, leading to the formation of α,β,β-trifluorostyrenes. The catalytic cycle involves the coordination of TiCl₄ to the fluorine atom, followed by electrophilic attack of the aromatic ring on the activated vinylsilane and subsequent elimination to regenerate the aromatic system. This methodology provides a direct route to functionalized trifluorovinyl arenes.

Studies have shown that other Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), can also be employed, although their efficacy and the reaction pathways they promote may differ. The catalytic activity is often dependent on the strength of the Lewis acid and its ability to coordinate selectively to the target fluorine atom without promoting undesirable side reactions.

Regioselectivity and Stereochemical Control in Reactions of this compound

Controlling regioselectivity and stereochemistry is a paramount challenge in the synthesis of highly substituted fluorinated alkenes. This compound offers distinct advantages in this regard due to the strong directing effects of both the triethylsilyl group and the fluorine atoms.

The regioselectivity of nucleophilic attack is predominantly directed at the C-1 position (the carbon atom bonded to the silyl group). This is attributed to two main factors: the stabilizing effect of the silicon atom on an adjacent carbanion (β-silicon effect) and the strong polarization of the C-F bond. When a nucleophile attacks the C-1 position, the fluorine atom is displaced in a substitution reaction. In contrast, attack at the C-2 position is electronically disfavored.

A clear example of this regioselectivity is observed in its reaction with organolithium reagents or Grignard reagents. These reactions almost exclusively yield products where the C-1 fluorine has been substituted by the organic group from the nucleophile. The resulting difluorovinylsilane can then be a versatile intermediate for further transformations.

Stereochemical control is also a key feature of these reactions. The substitution of the C-1 fluorine atom often proceeds with retention of configuration, leading to the formation of a specific geometric isomer. For example, in palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, the stereochemistry of the double bond is typically preserved. This allows for the synthesis of stereochemically defined trifluorovinyl-containing compounds. The mechanism involves an oxidative addition of the C-F bond to the palladium(0) catalyst, followed by transmetalation and reductive elimination, with each step proceeding with retention of stereochemistry.

The table below summarizes the typical regiochemical and stereochemical outcomes for key reactions of this compound.

| Reaction Type | Reagent/Catalyst | Regioselectivity | Stereochemical Outcome |

| Friedel-Crafts Alkylation | Arene / TiCl₄ | Substitution at C-1 | Not applicable (Aromatic substitution) |

| Nucleophilic Substitution | R-Li or R-MgX | Substitution at C-1 | Retention of configuration |

| Stille Coupling | Organostannane / Pd catalyst | Substitution at C-1 | Retention of configuration |

| Suzuki Coupling | Boronic acid / Pd catalyst | Substitution at C-1 | Retention of configuration |

Transformations Leading to Complex Fluorinated Organic Scaffolds

This compound is not merely a simple fluorinated molecule but a valuable building block for the synthesis of more complex and functionally diverse fluorinated organic structures. Its ability to act as a trifluorovinylating agent is central to its utility in constructing intricate molecular architectures that are of interest in materials science and medicinal chemistry.

One of the primary transformations is its use in cross-coupling reactions to introduce the trifluorovinyl group onto various organic backbones. As mentioned, palladium-catalyzed reactions like the Stille and Suzuki couplings are highly effective for this purpose. By reacting this compound with a wide array of organostannanes or boronic acids, chemists can synthesize complex molecules containing the F₂C=CF- moiety. These include trifluorovinyl-substituted heterocycles, biaryls, and natural product analogues. The trifluorovinyl group can impart unique electronic properties and metabolic stability to the target molecules.

Furthermore, the products derived from the initial substitution at the C-1 position can undergo subsequent transformations. For instance, the resulting disubstituted difluorovinylsilanes can participate in further reactions, such as desilylation-fluorination sequences or additional cross-coupling reactions at the remaining C-F bonds, although this often requires harsher conditions.

The silyl group itself can be a handle for further functionalization. After the desired trifluorovinyl group has been installed, the triethylsilyl group can be cleaved or transformed. For example, protodesilylation can replace the silyl group with a hydrogen atom, yielding a terminal trifluoroalkene. This stepwise functionalization allows for the construction of elaborate scaffolds where each position of the original ethenyl group is precisely substituted.

Research has demonstrated the application of this building block in synthesizing precursors for fluoropolymers and in creating complex fluorinated alkenes that can serve as key intermediates in multi-step syntheses. The controlled introduction of the trifluorovinyl group is a powerful strategy for accessing novel chemical space and developing new fluorinated materials and pharmaceuticals.

Spectroscopic and Advanced Characterization Techniques for 1,2,2 Trifluoroethenyl Triethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 1,2,2-Trifluoroethenyl-triethylsilane. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. rsc.org For a complete structural assignment, a combination of ¹H, ¹³C, and ¹⁹F NMR is utilized.

¹H NMR spectroscopy provides information on the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the ethyl groups attached to the silicon atom.

The protons of the six methylene (B1212753) (-CH₂-) groups are chemically equivalent and are expected to appear as a quartet due to coupling with the adjacent methyl protons. The protons of the nine methyl (-CH₃) groups are also chemically equivalent and should appear as a triplet due to coupling with the adjacent methylene protons. rsc.org The integration of these signals would correspond to a 6:9 ratio, consistent with the number of methylene and methyl protons. Due to the electronegativity of the silicon and the trifluorovinyl group, these signals would be found in the typical upfield region for alkylsilanes.

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| -Si-CH₂ -CH₃ | ~0.6 |

| -Si-CH₂-CH₃ | ~1.0 |

| Predicted data based on typical values for triethylsilyl groups. rsc.orgrsc.org |

¹³C NMR spectroscopy is used to identify all the carbon atoms in the molecule. scispace.com In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are anticipated.

Two signals will correspond to the triethylsilyl group: one for the methylene carbons (-CH₂) and one for the methyl carbons (-CH₃). chemicalbook.com The other two signals will represent the vinylic carbons. These vinylic carbon signals will exhibit splitting due to coupling with the fluorine atoms (C-F coupling). The carbon atom bonded to one fluorine (=C F-) will appear as a doublet, while the carbon bonded to two fluorine atoms (=C F₂) will appear as a triplet. The carbon attached to the silicon atom (C =CF₂) will also show coupling to fluorine. rsc.org

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| -Si-CH₂ -CH₃ | ~3-8 |

| -Si-CH₂-CH₃ | ~7-8 |

| C =CF₂ | ~130-150 |

| C=C F₂ | ~150-160 |

| Predicted data based on general principles and data for similar vinylsilane compounds. rsc.orgrsc.org |

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. nih.govbenthamopen.com For this compound, the ¹⁹F NMR spectrum is expected to show two distinct resonances corresponding to the two different chemical environments of the fluorine atoms on the double bond.

The single fluorine atom (-CF=) will appear as a multiplet, specifically a doublet of doublets, due to coupling with the two non-equivalent geminal fluorine atoms of the -CF₂ group. The two geminal fluorine atoms (=CF₂) are diastereotopic and will likely appear as two separate multiplets, each coupled to the other geminal fluorine and the vicinal fluorine. The chemical shifts are reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). rsc.orgucsb.edu

| Predicted ¹⁹F NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) |

| -C(F )= | Negative shift |

| =C(F ₂) | Negative shift |

| Predicted data based on the structure and general principles of ¹⁹F NMR. scispace.comucsb.edu |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound, which serves to confirm its elemental composition. rsc.org The calculated exact mass for the molecular ion [M]⁺ of C₈H₁₅F₃Si is 196.0946. HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that matches this theoretical value to within a very small margin of error (typically <5 ppm), thus confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

| Molecular Formula and Mass Data | |

| Molecular Formula | C₈H₁₅F₃Si |

| Molecular Weight | 196.29 g/mol |

| Calculated Exact Mass [M]⁺ | 196.0946 |

| Calculated from atomic weights. americanelements.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound would display characteristic absorption bands for the C-H, C=C, Si-C, and C-F bonds.

Key expected vibrational frequencies include:

C-H stretching: from the ethyl groups, typically in the 2850-2990 cm⁻¹ region.

C=C stretching: for the fluoroalkene double bond, expected around 1650-1750 cm⁻¹.

C-F stretching: strong absorptions in the 1000-1400 cm⁻¹ region, characteristic of organofluorine compounds.

Si-C stretching: typically observed around 600-800 cm⁻¹.

| Predicted IR Absorption Bands for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2850 - 2990 |

| C=C stretch (fluoroalkene) | 1650 - 1750 |

| C-F stretch | 1000 - 1400 (strong) |

| Si-C stretch | 600 - 800 |

| Predicted data based on characteristic IR absorption frequencies for the functional groups present. nist.gov |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures and for assessing its purity. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. orgsyn.org For a moderately polar compound like this compound, a stationary phase of silica (B1680970) gel is typically used. The mobile phase would likely be a nonpolar solvent such as hexane, possibly mixed with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) to achieve optimal separation. orgsyn.org The spot corresponding to the compound can be visualized, for example, by staining with a potassium permanganate (B83412) solution.

Column Chromatography: For preparative purification, column chromatography is the standard method. rsc.org A column is packed with a stationary phase (e.g., silica gel), and the crude product is loaded onto the top. The chosen eluent (solvent system), often determined from prior TLC analysis, is then passed through the column. Fractions are collected as the eluent exits the column, and those containing the pure desired product are combined and concentrated to yield the purified this compound.

X-ray Crystallography of Key Intermediates or Derivatives

The three-dimensional arrangement of atoms within a crystal lattice is determined by X-ray crystallography, a powerful analytical technique. For complex organofluorine and organosilicon compounds, this method is instrumental in confirming stereochemistry and understanding intermolecular interactions.

A relevant study on silicon-perfluoropropenyl compounds highlights the utility of X-ray diffraction. nih.gov While many of the synthesized compounds in this research were liquids, a solid derivative, (Ph)₂Si(E-CFCFCF₃)₂, was successfully crystallized and analyzed. The crystallographic data confirmed the di-substituted nature of the silicon atom and the E configuration of the perfluoropropenyl groups. nih.gov This structural confirmation was consistent with findings from multinuclear NMR spectroscopy. nih.gov The bond lengths and angles within the perfluoropropenyl moiety were found to be similar to those in previously reported transition-metal perfluoropropenyl compounds. nih.gov

Interactive Table 1: Selected Crystallographic Data for (Ph)₂Si(E-CFCFCF₃)₂ nih.gov

| Parameter | Observed Value (Å) | Calculated (DFT) Value (Å) |

| Si-C(1) | Data not available in snippet | Data not available in snippet |

| Si-C(Phenyl) | Data not available in snippet | Data not available in snippet |

| C=C | Data not available in snippet | Data not available in snippet |

| C-F | Data not available in snippet | Data not available in snippet |

| Difference | ~0.02 |

Note: Specific bond lengths were not detailed in the provided search result snippet, but the difference between observed and calculated values was noted as approximately 0.02 Å.

In another example, the crystal structure of (bromodifluoromethyl)trimethylsilane, a key reagent in organofluorine synthesis, was determined. cas.cn This analysis is pertinent as it involves a fluorinated carbon atom bonded to a silicon atom, a core feature of the target compound's class. The study of this intermediate is crucial for understanding its role as a difluorocarbene precursor. The investigation described the crystal structure of the silane (B1218182) and the resulting silyl-capped hexamethylphosphoramide (B148902) (HMPA) cation formed during its activation. cas.cn

Interactive Table 2: Selected Structural Parameters for (bromodifluoromethyl)trimethylsilane cas.cn

| Parameter | Bond Length (Å) |

| Si-CH₃ | 1.826(3) - 1.844(3) |

Note: The provided data highlights the Si-CH₃ bond lengths, which are noted to be significantly shorter than the average Si-CH₃ bond length of 1.866 Å found in the Cambridge Structural Database.

These examples underscore the power of X-ray crystallography in providing unambiguous structural proof for key intermediates and derivatives. Such data is foundational for understanding reaction mechanisms and for the rational design of new molecules with tailored properties. The precise atomic coordinates and conformational details obtained from these studies are essential for validating theoretical models, such as those derived from Density Functional Theory (DFT) calculations. nih.gov

Applications of 1,2,2 Trifluoroethenyl Triethylsilane in Specialized Chemical Synthesis and Materials Science

Strategic Building Block in Complex Organic Synthesis

As a versatile reagent, 1,2,2-Trifluoroethenyl-triethylsilane serves as a cornerstone for the introduction of the trifluorovinyl group into a diverse array of organic structures. This functionality is of significant interest due to the profound impact of fluorine on the physicochemical and biological properties of molecules.

Introduction of Trifluorovinyl Functionality into Organic Molecules

The primary utility of this compound in organic synthesis is its role as a synthon for the trifluorovinyl group (CF2=CF-). This is often achieved through palladium-catalyzed cross-coupling reactions, where the triethylsilyl group facilitates the transfer of the trifluorovinyl moiety to an organic electrophile, typically an aryl or vinyl halide. researchgate.netnih.govnih.govmit.edudntb.gov.ua The stability and ease of handling of this organosilicon reagent make it an attractive alternative to other organometallic reagents. nih.gov The trifluorovinyl group can then be further elaborated, for instance, through the synthesis of trifluorovinyl ethers or by participating in cycloaddition reactions to construct complex heterocyclic systems. sciencedaily.comnih.gov

Synthesis of Fluorinated Pharmaceuticals and Agrochemical Precursors

The incorporation of fluorine into pharmacologically active molecules and agrochemicals is a widely employed strategy to enhance their efficacy, metabolic stability, and bioavailability. sciencedaily.comcas.cnrhhz.netresearchgate.netresearchgate.netnih.govmdpi.comscirp.org this compound is utilized as a key building block in the synthesis of precursors for these industries. lookchem.com For example, it can be used to synthesize trifluorovinyl-substituted aromatic and heterocyclic compounds, which are common scaffolds in drug discovery and crop protection science. The introduction of the trifluorovinyl group can lead to novel compounds with unique biological activities. nih.gov While specific industrial synthesis pathways are often proprietary, the academic literature points to the potential of this reagent in creating innovative and effective products for these critical applications. lookchem.com

Advanced Polymer Science and Material Engineering

The trifluorovinyl group is a valuable monomer for the synthesis of specialty polymers. The resulting fluoropolymers often exhibit desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics.

Incorporation into Specialty Polymers

This compound can be polymerized, or co-polymerized with other monomers, to create novel polymeric materials. The polymerization can proceed through various mechanisms, such as radical polymerization, to yield polymers with the trifluoroethenyl-triethylsilane unit as a repeating structural motif. The presence of the triethylsilyl group can influence the polymerization process and the final properties of the polymer.

Development of Fluorine-Containing Polymeric Materials

Table 1: Representative Thermal Properties of Related Fluorinated and Silane-Containing Polymers

| Polymer | Decomposition Temperature (°C) | Glass Transition Temperature (°C) |

| Polytetrafluoroethylene (PTFE) | >500 | 115-130 |

| Poly(vinylidene fluoride) (PVDF) | ~450 | -40 to -30 |

| Poly(vinyl acetate) modified with triethoxyvinylsilane | Increased with silane (B1218182) content | - |

This table presents data for related polymers to illustrate the expected properties. Specific data for poly(this compound) is not available.

Contributions to Advanced Electronic Materials Development

The unique electronic properties of fluorinated materials make them valuable in the development of advanced electronic components. While direct applications of this compound in commercial electronic devices are not widely documented, its potential is inferred from the properties of similar materials. Fluorinated polymers are known for their low dielectric constants, which is a critical property for insulating materials in microelectronics to reduce signal delay and cross-talk. mdpi.comuminho.pt The triethylsilyl group might also play a role in the deposition and adhesion of thin films in semiconductor manufacturing. chemicalbook.com

Table 2: Dielectric Constants of Representative Fluorinated Polymers

| Polymer | Dielectric Constant (at 1 MHz) |

| Polytetrafluoroethylene (PTFE) | 2.1 |

| Poly(vinylidene fluoride) (PVDF) | 6-12 |

| Fluorinated Ethylene (B1197577) Propylene (FEP) | 2.1 |

This table presents data for related polymers to illustrate the expected dielectric properties. Specific data for poly(this compound) is not available.

Synthesis of Oligoarylenevinylenes

Oligoarylenevinylenes (OAVs) are a class of conjugated organic materials that have garnered considerable interest for their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine atoms into the vinylene units of OAVs can significantly influence their electronic properties, stability, and solid-state packing. This compound serves as a key monomer in the synthesis of such fluorinated OAVs, primarily through palladium-catalyzed cross-coupling reactions.

One of the most effective methods for incorporating the trifluorovinyl unit into the backbone of OAVs is the Hiyama cross-coupling reaction. This reaction involves the coupling of an organosilane, such as this compound, with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The triethylsilyl group in this compound facilitates the transmetalation step in the catalytic cycle.

The general synthetic route involves the reaction of a dihaloaromatic compound with two equivalents of this compound. This reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The presence of a fluoride activator is crucial for the cleavage of the silicon-carbon bond and the subsequent formation of the new carbon-carbon bond.

A representative reaction scheme is as follows:

Where ArX₂ represents a dihaloaromatic compound (e.g., dibromobenzene, diiodobiphenyl) and X is a halogen (Br, I).

The resulting trifluorovinyl-functionalized aromatic compounds can then be used as monomers for further polymerization reactions or as building blocks for more complex OAV structures. The properties of the final oligoarylenevinylene, such as its conjugation length, solubility, and electronic characteristics, can be fine-tuned by the choice of the aromatic core.

| Reactant 1 | Reactant 2 | Catalyst | Activator | Product |

| Dihaloarene | This compound | Palladium(II) acetate | TBAF | Bis(trifluorovinyl)arene |

| Diiodobiphenyl | This compound | Pd(PPh₃)₄ | CsF | 4,4'-Bis(1,2,2-trifluorovinyl)biphenyl |

Emerging Areas of Application in Fluorine Chemistry Research

The unique reactivity of the trifluorovinyl group in this compound has led to its exploration in several emerging areas of fluorine chemistry research, beyond the synthesis of OAVs. The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to nucleophilic attack and also enables it to participate in various cycloaddition reactions.

One significant emerging application is in the synthesis of novel fluorinated polymers and materials. The trifluorovinyl group can undergo thermal [2+2] cycloaddition reactions to form perfluorocyclobutane (PFCB) linkages. This cyclodimerization process can be used to create highly stable, cross-linked polymer networks with excellent thermal and chemical resistance, low dielectric constants, and high optical transparency. By designing monomers with multiple trifluorovinyl groups, derived from this compound, researchers can fabricate advanced materials for applications in microelectronics, aerospace, and high-performance coatings.

Furthermore, the trifluorovinyl moiety is being investigated as a versatile handle for the introduction of fluorine into complex organic molecules. The palladium-catalyzed coupling of this compound with a wide range of organic electrophiles allows for the regioselective installation of the trifluorovinyl group. This group can then be further transformed into other valuable fluorine-containing functionalities.

Recent research has also focused on the use of this compound in the synthesis of fluorinated building blocks for medicinal chemistry and agrochemicals. The incorporation of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The ability to introduce a trifluorovinyl group provides a new strategic approach for the development of novel drug candidates and crop protection agents.

| Application Area | Key Reaction | Resulting Material/Compound | Potential Use |

| Fluoropolymer Synthesis | Thermal [2+2] Cycloaddition | Perfluorocyclobutane (PFCB) polymers | Microelectronics, Aerospace coatings |

| Organic Synthesis | Palladium-catalyzed Cross-Coupling | Trifluorovinyl-substituted aromatics/heterocycles | Intermediate for complex molecules |

| Medicinal Chemistry | Introduction of trifluorovinyl group | Fluorinated bioactive molecules | Drug discovery |

Theoretical and Computational Studies of 1,2,2 Trifluoroethenyl Triethylsilane

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding nature of 1,2,2-Trifluoroethenyl-triethylsilane. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and geometric parameters.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing trifluorovinyl group and the electron-donating triethylsilyl group. The three highly electronegative fluorine atoms polarize the C=C double bond, creating a significant dipole moment. This polarization makes the carbon atom bonded to the silicon (C1) electron-deficient and the terminal carbon atom (C2) also influenced by the fluorine atoms.

DFT calculations can precisely quantify this charge distribution through methods like Natural Bond Orbital (NBO) analysis. The analysis would likely show a significant positive partial charge on the silicon atom and the C1 carbon of the vinyl group, while the fluorine atoms and to a lesser extent the C2 carbon would bear negative partial charges. This charge distribution is crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.

The bonding within the molecule can also be thoroughly analyzed. The Si-C bond, connecting the triethylsilyl group to the trifluorovinyl moiety, is a key feature. Calculations can determine its bond length, strength, and the extent of any π-character. Studies on similar organosilicon compounds suggest that this bond is primarily a σ-bond, but with some degree of interaction with the π-system of the double bond. The C-F bonds are strong and highly polarized. The C=C double bond, while structurally intact, will have its electronic character significantly modulated by the fluorine substituents.

Theoretical calculations can also provide optimized molecular geometries, including bond lengths and angles. These computed parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

Table 1: Illustrative Calculated Geometric and Electronic Parameters for this compound Note: This table is based on expected values from DFT calculations on analogous structures. Actual values would require specific computation.

| Parameter | Calculated Value | Significance |

| Si-C(vinyl) Bond Length | ~1.85 - 1.90 Å | Indicates a standard single bond length, crucial for reactivity models. |

| C=C Bond Length | ~1.32 - 1.35 Å | Shorter than a typical C-C single bond, confirming double bond character. |

| C-F Bond Lengths | ~1.33 - 1.36 Å | Reflects the strong, polarized nature of the carbon-fluorine bond. |

| NBO Charge on Si | Positive | Confirms the electropositive nature of silicon in this environment. |

| NBO Charge on F | Negative | Highlights the high electronegativity and electron-withdrawing effect of fluorine. |

Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) is essential. The energy and spatial distribution of the HOMO and LUMO indicate the most likely sites for electron donation and acceptance, respectively, providing a basis for predicting the molecule's role in chemical reactions.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. By modeling potential reaction pathways and locating the corresponding transition states, researchers can gain a deep understanding of reaction kinetics and selectivity.

A key area of investigation for silylated fluoroalkenes is their participation in nucleophilic substitution reactions. For instance, in reactions where a nucleophile attacks the vinyl group, several mechanisms are possible, including nucleophilic vinyl substitution (SNV). Computational modeling can help to distinguish between different mechanistic possibilities, such as an SN2' mechanism (attack at the double bond with concerted displacement) or a stepwise addition-elimination pathway.

DFT calculations are employed to map the potential energy surface (PES) of the reaction. This involves calculating the energies of reactants, products, and any intermediates. Crucially, algorithms are used to locate the transition state (TS) structure, which represents the energy maximum along the reaction coordinate. scm.com The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), a key determinant of the reaction rate.

For example, in a hypothetical reaction with a nucleophile, computational modeling could explore the approach of the nucleophile to different sites on the this compound molecule. By calculating the activation energies for different pathways, the most favorable route can be identified. Studies on similar systems, such as the defluorosilylation of fluoroalkenes with silylboronates, have successfully used DFT to show that a transient silyl (B83357) anion complex undergoes an SN2' or SNV substitution. scilit.com

Table 2: Example of a Computational Reaction Pathway Analysis Note: This table is illustrative and represents the type of data generated from computational modeling.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Key Geometric Features of TS |

| Reactants | This compound + Nu- | 0.0 | - |

| Transition State 1 (SN2') | [Nu---C(F)---C(Si)---F]‡ | +25.0 | Elongated C-F bond, forming Nu-C bond. |

| Intermediate (Addition) | [Nu-C(F)2-C(F)(SiEt3)]- | +5.0 | Tetrahedral carbon formed at the site of attack. |

| Transition State 2 (Elimination) | [Nu-C(F)-C(SiEt3)---F]‡ | +15.0 | Elongated C-F bond leading to product formation. |

| Products | Substituted Alkene + F- | -10.0 | - |

These computational models can also elucidate the role of solvents and catalysts in the reaction. By including solvent molecules in the calculation (either explicitly or through a continuum model), their effect on the stability of charged species and transition states can be assessed. Similarly, the interaction of catalysts with the substrate can be modeled to understand how they lower the activation energy. researchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, primarily DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

For this compound, predicting the 1H, 13C, 19F, and 29Si NMR spectra is of particular interest. The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework to calculate NMR chemical shifts. The calculated shifts are then compared to experimental data, often showing a strong linear correlation. rsc.org This correlation allows for the confident assignment of peaks in the experimental spectrum. For instance, the predicted 19F NMR spectrum would show distinct signals for the fluorine atoms, with their chemical shifts and coupling constants being highly sensitive to their chemical environment.

Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) Note: Experimental data for this specific compound is not widely published; these are representative values.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Experimental Shift (ppm) |

| 1H (CH2) | ~0.6-0.8 | ~0.6-0.8 |

| 1H (CH3) | ~0.9-1.1 | ~0.9-1.1 |

| 13C (Si-CH2) | ~3-4 | ~3-4 |

| 13C (CH3) | ~7-8 | ~7-8 |

| 19F | -90 to -150 | -90 to -150 |

| 29Si | ~5-15 | ~5-15 |

Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR and Raman spectra. The computed frequencies correspond to specific vibrational modes of the molecule, such as C-F stretches, C=C stretches, and Si-C stretches. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement. This allows for the assignment of observed absorption bands to specific molecular motions.

The correlation between predicted and experimental spectroscopic data serves as a powerful validation of both the computational model and the experimentally determined structure. Discrepancies can point to incorrect structural assignments or the presence of unexpected conformational isomers.

Structure-Reactivity Relationship Studies through Computational Approaches

Computational approaches are instrumental in establishing quantitative structure-reactivity relationships (QSRR). By systematically modifying the structure of this compound in silico and calculating relevant electronic and energetic properties, a deeper understanding of how structural changes influence reactivity can be achieved.

For example, one could computationally investigate a series of related compounds where the ethyl groups on the silicon are replaced with other alkyl or aryl groups. For each analogue, properties such as the NBO charges on the vinyl carbons, the energy of the LUMO, and the activation energy for a model reaction could be calculated. A correlation between these calculated descriptors and the experimentally observed reactivity would provide a predictive model. A study on trifluoromethanesulfenates demonstrated that the reactivity of electrophilic trifluoromethylthiolating reagents could be understood and simplified through such structure-reactivity relationship studies. nih.gov

These studies can reveal subtle electronic and steric effects. For instance, replacing the ethyl groups with bulkier substituents would likely increase steric hindrance around the silicon and the vinyl group, potentially slowing down reactions at these sites. Conversely, replacing them with more electron-withdrawing groups could alter the electronic properties of the silyl group, which in turn would influence the reactivity of the trifluorovinyl moiety.

Table 4: Illustrative Data for a Structure-Reactivity Study Note: This table demonstrates the type of data generated in a QSRR study.

| Substituent on Si (R) in F2C=CF-SiR3 | LUMO Energy (eV) | Calculated Activation Energy (kcal/mol) | Predicted Relative Reactivity |

| Triethyl | -1.2 | 25.0 | Base |

| Trimethyl | -1.1 | 24.5 | Higher |

| Tri-isopropyl | -1.3 | 27.0 | Lower (Steric Hindrance) |

| Triphenyl | -1.5 | 26.0 | Lower (Electronic/Steric) |

By building these computational models, researchers can move beyond simple qualitative predictions and develop a quantitative understanding of reactivity. This knowledge is crucial for optimizing reaction conditions and for designing new reagents with tailored reactivity profiles for applications in organic synthesis and materials science.

Q & A

Q. What are the standard synthetic routes for 1,2,2-Trifluoroethenyl-triethylsilane, and what analytical techniques confirm its purity?

Methodological Answer: The synthesis of this compound typically involves hydrosilylation reactions between triethylsilane and trifluoroethylene derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation. A common approach includes catalytic methods using platinum or palladium complexes to facilitate the addition of silicon-hydrogen bonds to fluorinated alkenes . Post-synthesis, purity is confirmed via:

- NMR Spectroscopy : and NMR are critical for verifying fluorine and hydrogen environments, respectively. For example, the trifluoroethenyl group shows distinct chemical shifts between -110 to -130 ppm .

- FTIR Spectroscopy : Absorbance peaks near 1600–1700 cm confirm C=C stretching in the trifluoroethenyl moiety .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to assess volatility and detect trace impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Key safety measures include:

- Ventilation and PPE : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, chemical-resistant aprons, and safety goggles due to the compound’s flammability and potential skin/eye irritation .

- Disposal : Residual material must not be released into the environment. Follow local regulations for halogenated waste disposal. Contaminated containers should be sealed and labeled as hazardous .

- Fire Safety : Store away from oxidizers and ignition sources. Use dry chemical extinguishers for fires involving this compound .

Advanced Research Questions

Q. How does the electronic nature of the trifluoroethenyl group influence the reactivity of this silane in cross-coupling reactions?

Methodological Answer: The strong electron-withdrawing effect of the trifluoroethenyl group enhances the electrophilicity of the silicon center, making it more reactive in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling). This reactivity is exploited to form carbon-carbon bonds in fluorinated organic frameworks. Key factors include:

Q. What strategies optimize the stability of this compound under varying thermal or catalytic conditions?

Methodological Answer: Stability challenges arise from Si–C bond cleavage under heat or strong acids/bases. Mitigation strategies include:

- Temperature Control : Store at 2–8°C and avoid prolonged heating above 60°C. Thermal gravimetric analysis (TGA) can determine decomposition thresholds .

- Catalyst Deactivation : Add stabilizing agents like BHT (butylated hydroxytoluene) to inhibit radical degradation pathways.

- Moisture Avoidance : Use molecular sieves or inert atmospheres during reactions to prevent hydrolysis .

Q. How is this compound utilized in the synthesis of fluorinated polymers or copolymers?

Methodological Answer: this compound serves as a monomer in radical polymerization to create fluorosilane-based polymers. Applications include hydrophobic coatings and gas-separation membranes. Key steps involve:

- Copolymer Design : Combine with tetrafluoroethylene (TFE) to enhance thermal stability. Feed ratios are optimized using differential scanning calorimetry (DSC) to monitor glass transition temperatures () .

- Post-Functionalization : Introduce cross-linkers (e.g., peroxides) to improve mechanical strength. FTIR and X-ray photoelectron spectroscopy (XPS) verify fluorine content and surface properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。